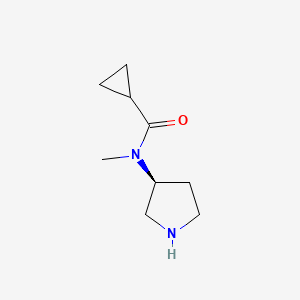![molecular formula C20H13NS B12944061 9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)
9-(Benzo[b]thiophen-3-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of both carbazole and benzothiophene. Carbazole is known for its applications in organic electronics, while benzothiophene is recognized for its biological activities. The fusion of these two moieties results in a compound with unique properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole typically involves the coupling of carbazole with a benzothiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, the Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene can be used to synthesize benzothiophene derivatives . This is followed by a cyclization reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
9-(Benzo[b]thiophen-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
9-(Benzo[b]thiophen-3-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices
Mechanism of Action
The mechanism of action of 9-(Benzo[b]thiophen-3-yl)-9H-carbazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a ligand for cannabinoid receptors or inhibit certain enzymes involved in disease pathways . The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Known for its biological activities and used in pharmaceuticals.
Carbazole: Widely used in organic electronics and as a building block for various materials.
2-Substituted Benzo[b]thiophenes: These compounds have similar structures and are used in drug discovery and materials science
Uniqueness
9-(Benzo[b]thiophen-3-yl)-9H-carbazole is unique due to the combination of carbazole and benzothiophene moieties. This fusion results in a compound with enhanced electronic properties and biological activities, making it a valuable tool in various scientific fields.
Properties
Molecular Formula |
C20H13NS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
9-(1-benzothiophen-3-yl)carbazole |
InChI |
InChI=1S/C20H13NS/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)21(17)19-13-22-20-12-6-3-9-16(19)20/h1-13H |
InChI Key |
VJJHWLZJIGHSBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CSC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)



![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12944023.png)
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)


![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
